脱氢鱼藤酮

描述

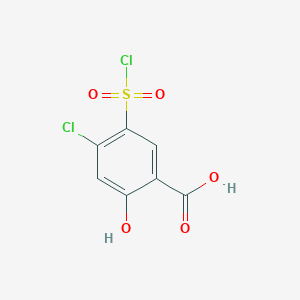

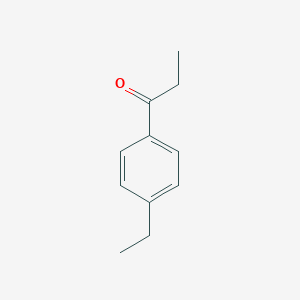

脱氢鱼藤酮是一种天然存在的化合物,被归类为鱼藤酮类,鱼藤酮类属于黄酮类。 它来源于豆科植物,例如刺槐属、鱼藤属和毛叶番薯属 。 脱氢鱼藤酮的分子式为C23H20O6,摩尔质量为392.4 g/mol 。 它以其杀虫特性而闻名,并且已被研究其潜在的抗癌活性 .

科学研究应用

化学: 它被用作研究鱼藤酮化学和合成的模型化合物。

生物学: 脱氢鱼藤酮已被研究其杀虫特性及其对生物系统的影响。

医学: 研究表明,脱氢鱼藤酮通过抑制癌前细胞和癌细胞的生长,特别是肺癌,表现出抗癌活性.

工业: 脱氢鱼藤酮用于生产天然杀虫剂和农药.

作用机制

脱氢鱼藤酮通过多种分子机制发挥作用。它通过抑制AKT/PKB信号通路诱导癌细胞凋亡(程序性细胞死亡)。 这种抑制是通过磷酸肌醇 3-激酶 (PI3K) 依赖性和 PI3K 非依赖性途径介导的 。 脱氢鱼藤酮选择性地靶向恶性和癌前细胞,对正常细胞的影响最小 .

生化分析

Biochemical Properties

Dehydrodeguelin plays a significant role in biochemical reactions, particularly in inhibiting cellular proliferation and inducing apoptosis in tumor cells . It interacts with various enzymes, proteins, and other biomolecules. For instance, dehydrodeguelin has been shown to inhibit the activity of the enzyme NADH:ubiquinone oxidoreductase, which is part of the mitochondrial electron transport chain . This inhibition disrupts the production of ATP, leading to increased oxidative stress and apoptosis in cancer cells. Additionally, dehydrodeguelin interacts with proteins involved in cell signaling pathways, such as the AKT/PKB signaling pathway, further contributing to its anti-cancer effects .

Cellular Effects

Dehydrodeguelin exerts various effects on different types of cells and cellular processes. In cancer cells, it induces apoptosis by activating caspases and increasing the levels of reactive oxygen species . It also inhibits cell proliferation by arresting the cell cycle at the G1 phase. Dehydrodeguelin influences cell signaling pathways, including the AKT/PKB pathway, leading to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins . Furthermore, dehydrodeguelin affects gene expression by modulating the activity of transcription factors such as NF-κB and AP-1, which play crucial roles in cell survival and inflammation .

Molecular Mechanism

The molecular mechanism of dehydrodeguelin involves several key interactions at the molecular level. Dehydrodeguelin binds to the active site of NADH:ubiquinone oxidoreductase, inhibiting its activity and disrupting the mitochondrial electron transport chain . This leads to a decrease in ATP production and an increase in oxidative stress, ultimately resulting in apoptosis. Additionally, dehydrodeguelin inhibits the AKT/PKB signaling pathway by preventing the phosphorylation of AKT, thereby reducing the survival and proliferation of cancer cells . It also modulates gene expression by inhibiting the activity of transcription factors such as NF-κB and AP-1, which are involved in cell survival and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dehydrodeguelin have been observed to change over time. Dehydrodeguelin is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term studies have shown that dehydrodeguelin can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . The stability and degradation of dehydrodeguelin can vary depending on factors such as temperature, pH, and exposure to light .

Dosage Effects in Animal Models

The effects of dehydrodeguelin vary with different dosages in animal models. At low doses, dehydrodeguelin has been shown to inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, dehydrodeguelin can have toxic effects, including damage to the heart, lungs, and nervous system . Threshold effects have been observed, where the anti-cancer activity of dehydrodeguelin increases with dosage up to a certain point, beyond which toxicity becomes a concern .

Metabolic Pathways

Dehydrodeguelin is involved in several metabolic pathways, including those related to its anti-cancer activity. It interacts with enzymes such as NADH:ubiquinone oxidoreductase, which is part of the mitochondrial electron transport chain . This interaction disrupts ATP production and increases oxidative stress, leading to apoptosis in cancer cells. Dehydrodeguelin also affects metabolic flux and metabolite levels by modulating the activity of key enzymes and proteins involved in cellular metabolism .

Transport and Distribution

Dehydrodeguelin is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on the concentration and cellular environment . Once inside the cell, dehydrodeguelin can interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The distribution of dehydrodeguelin within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of dehydrodeguelin plays a crucial role in its activity and function. Dehydrodeguelin has been found to localize primarily in the mitochondria, where it inhibits the activity of NADH:ubiquinone oxidoreductase and disrupts the mitochondrial electron transport chain . This localization is facilitated by targeting signals and post-translational modifications that direct dehydrodeguelin to the mitochondria . Additionally, dehydrodeguelin can accumulate in other cellular compartments, such as the cytoplasm and nucleus, where it can modulate gene expression and cell signaling pathways .

准备方法

合成路线和反应条件

脱氢鱼藤酮的合成涉及特定中间体的内酯化。 一种方法包括对氧代脱氢鱼藤酮中间体的直接内酯化 。 反应条件通常包括使用有机溶剂和催化剂来促进内酯环结构的形成。

工业生产方法

脱氢鱼藤酮的工业生产可以通过从植物来源中提取和纯化来实现。 该过程涉及使用溶剂提取植物材料,然后进行过滤和色谱等纯化步骤,以分离高纯度的脱氢鱼藤酮 .

化学反应分析

反应类型

脱氢鱼藤酮经历各种化学反应,包括:

氧化: 脱氢鱼藤酮可以被氧化形成不同的衍生物。

还原: 还原反应可以改变脱氢鱼藤酮中存在的官能团。

取代: 取代反应可以在脱氢鱼藤酮分子中引入新的官能团。

常用试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂,硼氢化钠等还原剂,以及各种催化剂以促进取代反应 .

形成的主要产物

这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可以导致形成氧代脱氢鱼藤酮衍生物,而还原可以产生脱氢鱼藤酮的还原形式 .

相似化合物的比较

脱氢鱼藤酮在结构上与其他鱼藤酮类似,例如:

鱼藤酮: 另一种具有类似杀虫和抗癌特性的鱼藤酮.

α-毒鱼藤醇: 一种具有类似结构但不同官能团的化合物.

鱼藤精: 一种具有可比生物活性的鱼藤酮.

鱼藤酮: 一种著名的杀虫剂,其结构与脱氢鱼藤酮密切相关.

属性

IUPAC Name |

17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4(9),5,10,15,17,19-octaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O6/c1-23(2)8-7-12-15(29-23)6-5-13-21(24)20-14-9-17(25-3)18(26-4)10-16(14)27-11-19(20)28-22(12)13/h5-10H,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQVFILFHVPLFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188217 | |

| Record name | 3H-Bis(1)benzopyrano(3,4-b:6',5'-e)pyran-7(13H)-one, 9,10-dimethoxy-3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3466-23-7 | |

| Record name | 3H-Bis(1)benzopyrano(3,4-b:6',5'-e)pyran-7(13H)-one, 9,10-dimethoxy-3,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003466237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Bis(1)benzopyrano(3,4-b:6',5'-e)pyran-7(13H)-one, 9,10-dimethoxy-3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Dehydrodeguelin, along with other rotenoids, is a potent inhibitor of NADH:ubiquinone oxidoreductase, also known as Complex I, in the mitochondrial electron transport chain. [] This inhibition disrupts cellular respiration and ATP production. [, ]

ANone: Inhibition of Complex I by Dehydrodeguelin leads to a cascade of events, including:

- Depletion of ATP: Reduced electron transport hinders ATP synthesis, ultimately leading to energy depletion within the cell. [, ]

- Increased Reactive Oxygen Species (ROS): Blocking electron flow at Complex I can result in electron leakage and the generation of ROS, contributing to oxidative stress. []

- Induction of Apoptosis: The disruption of cellular energy metabolism and increased ROS can trigger programmed cell death pathways. []

A: Dehydrodeguelin has the molecular formula C23H20O6 and a molecular weight of 392.4 g/mol. [, ]

ANone: Dehydrodeguelin exhibits distinctive spectroscopic characteristics:

- UV-Vis Spectroscopy: Shows characteristic absorption maxima, useful for quantification. [] The presence of other rotenoids can interfere with UV analysis. []

- Infrared Spectroscopy (IR): Displays specific functional group vibrations, aiding in structural identification. [] Like UV analysis, the accuracy of IR analysis can be impacted by the presence of other rotenoids. []

- Nuclear Magnetic Resonance (NMR): Provides detailed structural information, including proton (1H) and carbon (13C) environments. [, , , ]

ANone: Research suggests that Dehydrodeguelin is relatively stable under various conditions:

- Light: Unlike Deguelin, Dehydrodeguelin demonstrates greater stability upon light exposure. []

- Heat and Microwave: It remains largely unaffected by heat and microwave radiation. []

ANone: Dehydrodeguelin itself is not known to possess catalytic properties. Its primary mode of action revolves around inhibiting enzymatic activity rather than catalyzing reactions.

A: While specific computational studies on Dehydrodeguelin are limited in the provided research, QSAR models have been developed for rotenoids in general. [] These models explore the relationship between chemical structure and biological activity, providing insights into the structural features influencing their potency and selectivity.

ANone: Research on Dehydrodeguelin and related rotenoids reveals that even subtle structural changes can significantly impact their activity:

- Presence of the Rotenone Moiety: The core rotenoid structure is crucial for the inhibitory activity against Complex I. []

- Substitutions on the A and B rings: Modifications to the functional groups on these rings can influence potency and selectivity towards different insect species. []

- Stereochemistry: The stereochemistry at specific positions within the molecule is crucial for activity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B134323.png)

![2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide](/img/structure/B134326.png)

![2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B134345.png)